molecular formula C20H25FN2O B1225338 1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone

1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone

Cat. No. B1225338
M. Wt: 328.4 g/mol
InChI Key: WVBWCGCTOWVHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone is a member of pyrroles.

Scientific Research Applications

  • Inhibitors of Blood Platelet Aggregation : One study found that a compound structurally similar to the one , involving a 2-piperidinyl ethanone group, showed potential as an inhibitor of ADP-induced aggregation of blood platelets. This compound was synthesized through a modified Schopf reaction and evaluated for its effectiveness in vitro on human blood platelets. It also displayed activity in inhibiting platelet aggregation in animal models (Grisar et al., 1976).

  • Pyrrolo[2,1-c][1,4]benzoxazepines Synthesis : Another study involved the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines, where piperidinyl derivatives were prepared through a process involving the 1-[(2-fluorophenyl)phenylmethyl]pyrrole followed by the addition of a piperidinyl Grignard reagent. This research contributes to the understanding of the synthetic pathways and potential applications of related compounds (Kapples & Effland, 1993).

  • Hydrogen-Bonding Patterns in Enaminones : A study focused on the hydrogen-bonding patterns in enaminones, which are compounds related to the one , provided insights into the molecular and structural characteristics of these compounds. This research can be vital for understanding the properties and potential applications of similar compounds (Balderson et al., 2007).

  • Selective Serotonin 5-HT2 Antagonists : Research was conducted on the development of selective serotonin 5-HT2 antagonists. This study included the synthesis and evaluation of compounds with structural similarities to the chemical , providing insights into their potential use in the treatment of disorders related to serotonin imbalance (Andersen et al., 1992).

properties

Product Name

1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone

Molecular Formula

C20H25FN2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H25FN2O/c1-14-8-10-22(11-9-14)13-20(24)17-12-15(2)23(16(17)3)19-7-5-4-6-18(19)21/h4-7,12,14H,8-11,13H2,1-3H3

InChI Key

WVBWCGCTOWVHQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone

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